molecular formula C15H17N3O2 B2618776 Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate CAS No. 1158256-08-6

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate

Cat. No. B2618776
CAS RN: 1158256-08-6
M. Wt: 271.32
InChI Key: QRUFKJONXUBVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar pyrimidine-based compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine-based compounds have been studied extensively . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” can be determined using various analytical techniques. The compound has a molecular weight of 271.32.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A study has shown that triazole-pyrimidine hybrids can potentially be developed as neuroprotective and anti-neuroinflammatory agents . These compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Medicinal Chemistry

The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . Several naturally occurring alkaloids, i.e., morphine, (S)-reticuline, or berberine, embedded in the 2-phenethylamine unit form more complex cyclic frameworks derived from its natural biosynthetic pathways . Therefore, the 2-phenethylamine motif in “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” could potentially be used in medicinal chemistry for the development of new therapeutic agents.

Anti-inflammatory Activities

Pyrimidine derivatives have been studied for their anti-inflammatory activities . The presence of 4-fluoro-phenyl and pyridin-4-yl moieties was crucial for the inhibitory efficacy . Therefore, “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” could potentially be studied for its anti-inflammatory activities.

Future Directions

The future directions for the research on “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-13(14(19)20-2)10-17-15(18-11)16-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUFKJONXUBVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.